4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid
Description
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a bromine atom at position 4, an isonicotinoyl group (pyridine-4-carbonyl) at position 2, and a carboxylic acid moiety at position 2. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., brominated thiophene carboxylic acids) highlight key trends in substituent effects on reactivity and properties .
Properties
IUPAC Name |
4-bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO3S/c12-7-5-17-10(8(7)11(15)16)9(14)6-1-3-13-4-2-6/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZPBVLJJZJVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=C(C(=CS2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857347 | |
| Record name | 4-Bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433203-86-1 | |
| Record name | 4-Bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid (CAS No. 1032) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound is primarily recognized for its role as a phosphodiesterase type 10A (PDE10A) inhibitor. PDE10A is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides cAMP and cGMP. Inhibition of PDE10A has been associated with neuroprotective effects and improvements in cognitive function, making it a target for treating conditions such as schizophrenia and Huntington's disease .
Table 1: Key Pharmacological Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H8BrN2O2S |
| Molecular Weight | 320.17 g/mol |
| Inhibition Mechanism | PDE10A inhibition |
| Therapeutic Applications | Neurological and psychiatric disorders |
| Bioavailability | High (exact values vary by formulation) |
| Half-Life | Variable, dependent on formulation |
The mechanism by which this compound exerts its effects involves the modulation of dopaminergic and glutamatergic signaling pathways. By inhibiting PDE10A, the compound increases levels of cAMP and cGMP within neurons, enhancing synaptic plasticity and cognitive function. This action is particularly significant in the striatal regions of the brain, where PDE10A is abundantly expressed .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Neuroprotective Effects : In a rat model of Huntington's disease, administration of this compound resulted in significant reductions in motor deficits and improvements in cognitive tasks compared to control groups .
- Cognitive Enhancement : A study examining its effects on memory showed that chronic treatment improved performance in spatial memory tasks, suggesting potential applications in age-related cognitive decline .
- Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses, making it a promising candidate for further clinical development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical properties of structurally related brominated thiophene carboxylic acids, derived from the evidence:
Key Observations:
The isonicotinoyl group in the target compound is strongly electron-withdrawing due to the pyridine ring, likely reducing the carboxylic acid’s pKa further, enhancing solubility in polar solvents.
Reactivity Trends: The chloro-substituted analog () is more reactive in nucleophilic substitutions due to the Cl group’s leaving ability. In contrast, the methyl group () hinders such reactions . The bromine atom in all compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from the isonicotinoyl group in the target compound may slow reactivity compared to smaller substituents.
Applications: Carboxylic acid derivatives (e.g., and ) serve as intermediates in synthesizing pharmaceuticals or agrochemicals.
Research Implications and Limitations
- Gaps in Data: Direct experimental data (e.g., crystallography, spectroscopy) for 4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid are unavailable in the provided evidence. Properties are inferred from analogs.
- Synthetic Challenges: Introducing the isonicotinoyl group requires precise coupling conditions (e.g., palladium catalysis), which may complicate synthesis compared to simpler derivatives .
- Biological Activity: Pyridine-containing analogs often exhibit enhanced bioavailability and target binding, but toxicity profiles must be evaluated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
